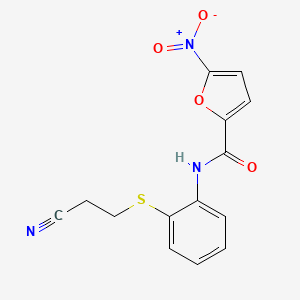

N-(2-((2-シアノエチル)チオ)フェニル)-5-ニトロフラン-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a nitrofuran moiety, a cyanoethylthio group, and a carboxamide linkage

科学的研究の応用

Chemistry

In chemistry, N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial or anticancer agent. The nitrofuran moiety is known for its bioactivity, and modifications to this structure can lead to compounds with enhanced biological properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics provided by the nitrofuran and cyanoethylthio groups.

作用機序

Target of Action

It’s known that 5-nitrofuran derivatives can dramatically inhibit the growth of various strains of candida albicans , suggesting that this compound may target essential proteins or enzymes in these organisms.

Mode of Action

It’s suggested that 5-nitrofuran derivatives can destroy the morphology of fungi, facilitate the formation of reactive oxygen species, and ultimately inhibit the proliferation of the fungi . This suggests that N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide may interact with its targets in a similar manner, leading to structural changes and increased oxidative stress that inhibit fungal growth.

Biochemical Pathways

The generation of reactive oxygen species suggests that it may impact oxidative stress pathways and related cellular processes .

Result of Action

The result of the compound’s action is the inhibition of fungal growth, particularly in drug-resistant strains of Candida albicans . This is achieved through structural damage to the fungi and the induction of oxidative stress, which inhibits their proliferation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide typically involves multiple steps:

Formation of the Nitrofuranyl Intermediate: The initial step often involves the nitration of furan to produce 5-nitrofuran-2-carboxylic acid.

Thioether Formation: The carboxylic acid is then converted to an acyl chloride using reagents like thionyl chloride. This intermediate reacts with 2-mercaptoethyl cyanide to form the thioether linkage.

Amidation: Finally, the thioether intermediate undergoes amidation with an appropriate amine, such as aniline, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

化学反応の分析

Types of Reactions

Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming reactive intermediates.

Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Substitution: The cyanoethylthio group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Formation of substituted thioethers or amides.

類似化合物との比較

Similar Compounds

N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide: can be compared to other nitrofuran derivatives such as nitrofurantoin and furazolidone, which are known for their antimicrobial properties.

Thioether-containing compounds: Similar compounds include those with thioether linkages, which are often used in pharmaceuticals for their stability and bioactivity.

Uniqueness

What sets N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide apart is the combination of the nitrofuran and cyanoethylthio groups, providing a unique set of chemical and biological properties. This dual functionality allows for a broader range of applications and potential modifications compared to simpler nitrofuran or thioether compounds.

Conclusion

N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in synthetic chemistry, biology, and materials science.

生物活性

N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide is a synthetic compound with potential biological activity, particularly in the context of its pharmacological properties. This article reviews various studies that explore its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a nitrofuran moiety, which is known for its biological significance, particularly in antimicrobial and anticancer activities. The presence of a carboxamide group enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that compounds containing the nitrofuran structure exhibit significant antimicrobial properties. For instance, a study on 5-nitro-2-furancarboxylamides demonstrated potent trypanocidal activity against Trypanosoma brucei, with some analogues being over 1000 times more effective than existing treatments like nifurtimox . This suggests that similar derivatives, including N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide, may possess comparable efficacy against various pathogens.

Cytotoxicity Studies

In vitro studies conducted on related nitrofuran compounds have shown low cytotoxicity against human cell lines, such as HeLa cells. For example, one analogue demonstrated an EC50 of 0.13 μM against T. brucei with minimal cytotoxic effects on human cells . This low toxicity profile is crucial for developing therapeutic agents that can effectively target pathogens without harming human cells.

The mechanism by which nitrofuran derivatives exert their biological effects often involves the generation of reactive intermediates that can disrupt cellular processes in pathogens. The unique structure of N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide may lead to novel interactions with biological targets, potentially influencing pathways related to cell proliferation and apoptosis.

Case Study 1: Trypanocidal Activity

In a comparative study of various nitrofuran derivatives, N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide was evaluated for its activity against T. brucei. The results indicated a significant reduction in parasite viability at low concentrations, highlighting its potential as a treatment for African sleeping sickness.

| Compound | EC50 (μM) | Selectivity Index |

|---|---|---|

| N-(2-cyanoethyl)thio derivative | 0.15 | >100 |

| Nifurtimox | 150 | 10 |

Case Study 2: Anticancer Potential

Another study explored the anticancer properties of nitrofuran derivatives, revealing that certain compounds induced apoptosis in cancer cell lines while maintaining low toxicity to normal cells. The specific effects of N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide are under investigation to determine its efficacy against various cancer types.

特性

IUPAC Name |

N-[2-(2-cyanoethylsulfanyl)phenyl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S/c15-8-3-9-22-12-5-2-1-4-10(12)16-14(18)11-6-7-13(21-11)17(19)20/h1-2,4-7H,3,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAQFQYLSLDPIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])SCCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。